3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride
Description
Background and Historical Context
The development of this compound emerges from a rich historical foundation in benzoxazolone chemistry that dates back to the mid-20th century. The fundamental benzoxazolone structure was first systematically explored in 1946 when Cornforth reported the synthesis of 2(3H)-benzoxazolone through the reaction of ortho-aminophenol with phosgene. This pioneering work established the foundational methodology for benzoxazolone synthesis and opened pathways for subsequent structural modifications that would define the field for decades to come.
The historical progression of benzoxazolone chemistry reveals a systematic evolution from simple ring formation to complex substitution patterns. Early synthetic approaches utilized readily available precursors such as 2-aminophenol derivatives, with researchers like Srikanth developing alternative methodologies using urea as a cyclizing agent under reflux conditions. These foundational studies demonstrated the inherent reactivity of the benzoxazolone system, particularly the enolizable character of the amide moiety that enables diverse chemical transformations at the nitrogen position.
The specific development of aminoalkyl-substituted benzoxazolones represents a more recent advancement in the field, driven by the recognition that introducing basic nitrogen functionality can significantly alter both the physicochemical properties and biological activities of these heterocyclic systems. The 3-aminopropyl substitution pattern emerged as particularly attractive due to its optimal chain length for maintaining conformational flexibility while providing sufficient separation between the heterocyclic core and the terminal amino group. This structural feature has proven essential for modulating solubility characteristics and enabling the formation of stable hydrochloride salts.
Contemporary research has established that the hydrochloride salt formation of 3-(3-Amino-propyl)-3H-benzooxazol-2-one represents a strategic advancement in heterocyclic chemistry. The salt formation process involves protonation of the terminal amino group, resulting in enhanced water solubility without compromising the inherent reactivity of the benzoxazolone core. This development has facilitated broader applications in chemical research and has enabled more precise control over reaction conditions in synthetic procedures.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends far beyond its individual structural characteristics, representing a paradigmatic example of how strategic functionalization can enhance the utility of privileged scaffolds. The compound exemplifies the concept of privileged structures in medicinal chemistry, which are defined as substructures that demonstrate exceptional capacity for binding to multiple biological targets while maintaining favorable pharmacological properties. The benzoxazolone core, when combined with the aminopropyl substituent, creates a molecular architecture that balances rigidity with functional diversity.
Research investigations have demonstrated that the unique structural features of this compound enable diverse chemical transformations that are not readily accessible with simpler benzoxazolone derivatives. The presence of both the lactam functionality in the benzoxazolone ring and the primary amine in the side chain creates multiple reactive sites that can be exploited for further synthetic elaboration. This dual functionality has proven particularly valuable in the development of combinatorial chemistry approaches, where the compound serves as a versatile building block for library synthesis.
The molecular architecture of this compound incorporates several key structural elements that contribute to its research significance. The benzoxazolone core provides a rigid, planar framework that can engage in π-π stacking interactions and hydrogen bonding through the lactam carbonyl group. The aminopropyl side chain introduces conformational flexibility and additional hydrogen bonding capability, while the hydrochloride salt formation ensures consistent handling properties and enhanced solubility in aqueous media.
| Structural Feature | Research Significance | Chemical Properties |
|---|---|---|
| Benzoxazolone Core | Privileged scaffold for drug design | Aromatic stability, lactam reactivity |
| Aminopropyl Chain | Conformational flexibility | Basic nitrogen, hydrogen bonding |
| Hydrochloride Salt | Enhanced solubility | Improved handling, crystallization |
| Molecular Weight: 228.67 g/mol | Optimal size for biological activity | Drug-like molecular weight range |
Modern heterocyclic chemistry research has increasingly focused on the development of compounds that can serve multiple synthetic roles while maintaining accessible synthetic pathways. This compound fulfills these criteria through its straightforward synthesis from readily available precursors and its capacity for diverse chemical modifications. The compound has proven particularly valuable in the development of new synthetic methodologies, serving as both a substrate for reaction optimization and a model compound for mechanistic studies.
Benzoxazolone Scaffold in Chemical Research
The benzoxazolone scaffold represents one of the most extensively studied heterocyclic frameworks in contemporary chemical research, with this compound serving as a prime example of how strategic functionalization can enhance the utility of this privileged structure. The fundamental benzoxazolone system consists of a benzene ring fused to an oxazolone moiety, creating a rigid, planar structure that exhibits unique electronic properties and reactivity patterns. This heterocyclic framework has been recognized as a bioisosteric replacement for phenolic and catecholic moieties, offering improved metabolic stability while maintaining essential binding interactions.
The significance of the benzoxazolone scaffold in chemical research stems from its exceptional versatility in synthetic transformations. The heterocyclic system undergoes tautomerization between keto and enol forms, which enables diverse chemical modifications at the nitrogen position. This tautomeric behavior is particularly pronounced in this compound, where the aminopropyl substituent can influence the equilibrium through intramolecular interactions and hydrogen bonding patterns.
Research investigations have established that benzoxazolone derivatives exhibit remarkable capacity for participating in various synthetic reactions, including electrophilic aromatic substitution, nucleophilic addition, and cyclization reactions. The specific substitution pattern in this compound introduces additional synthetic possibilities through the terminal amino group, which can undergo acylation, alkylation, and condensation reactions while preserving the integrity of the benzoxazolone core.
| Reaction Type | Benzoxazolone Position | Typical Reagents | Research Applications |
|---|---|---|---|
| Friedel-Crafts Acylation | Position 6 | Aluminum chloride, acyl chlorides | Pharmaceutical intermediates |
| Mannich Reaction | Position 3 | Formaldehyde, secondary amines | Bioactive compound synthesis |
| Nucleophilic Substitution | Side chain amino group | Alkyl halides, acyl chlorides | Structure-activity relationship studies |
| Oxidation Reactions | Various positions | Hydrogen peroxide, permanganate | Metabolite synthesis |
The benzoxazolone scaffold has demonstrated exceptional utility in the development of compounds with diverse biological activities. Studies have shown that modifications to the benzoxazolone core can significantly influence antimicrobial, anticancer, and enzyme inhibitory properties. The specific case of this compound illustrates how the introduction of basic nitrogen functionality can modulate these biological activities while providing additional sites for chemical modification.
Contemporary research has increasingly focused on the development of benzoxazolone derivatives that incorporate multiple functional groups to enhance their synthetic utility and biological activity profiles. The aminopropyl substitution in this compound represents a strategic approach to this goal, providing both synthetic versatility and the potential for enhanced biological interactions through the basic nitrogen functionality. This design strategy has proven particularly valuable in the development of enzyme inhibitors and receptor modulators, where the benzoxazolone core provides the primary binding interaction while the aminopropyl chain contributes to selectivity and potency.
Classification within Nitrogen-Containing Heterocycles
The classification of this compound within the broader category of nitrogen-containing heterocycles reveals its unique position at the intersection of multiple structural classes and functional categories. This compound belongs to the benzoxazolone family, which represents a subset of bicyclic heterocycles containing both nitrogen and oxygen atoms within the ring system. The presence of an additional nitrogen atom in the aminopropyl side chain further expands its classification to include compounds with multiple nitrogen centers, each contributing distinct chemical and biological properties.
From a structural perspective, this compound can be classified as a substituted benzoxazolone derivative, specifically falling under the category of N-alkylated benzoxazolones. This classification is significant because N-alkylated benzoxazolones often exhibit enhanced biological activity compared to their unsubstituted counterparts, owing to improved lipophilicity and the ability to form additional intermolecular interactions through the alkyl substituent.
The compound also belongs to the broader class of heterocyclic carboxamides, as the benzoxazolone core contains a cyclic amide functionality. This classification connects it to a vast array of bioactive compounds that derive their activity from the unique electronic properties of the amide bond within a constrained ring system. The cyclic amide structure in benzoxazolones exhibits reduced basicity compared to acyclic amides, which can influence both chemical reactivity and biological interactions.
| Classification Category | Structural Basis | Chemical Significance | Biological Relevance |
|---|---|---|---|
| Benzoxazolone Derivatives | Fused benzene-oxazolone ring | Privileged scaffold properties | Broad spectrum biological activity |
| N-Alkylated Heterocycles | Aminopropyl substituent at N3 | Enhanced lipophilicity | Improved membrane permeability |
| Heterocyclic Carboxamides | Cyclic amide functionality | Reduced basicity, enhanced stability | Enzyme binding capability |
| Multiple Nitrogen Systems | Two nitrogen atoms in structure | Diverse hydrogen bonding patterns | Enhanced target selectivity |
| Hydrochloride Salts | Protonated amino group | Improved solubility and handling | Enhanced bioavailability potential |
Within the taxonomy of nitrogen heterocycles, this compound represents a sophisticated example of how multiple nitrogen-containing functionalities can be incorporated into a single molecular framework. The compound contains both a pyridine-type nitrogen within the oxazolone ring and an aliphatic primary amine in the side chain, each contributing distinct chemical properties. This dual nitrogen functionality enables the compound to participate in a broader range of chemical reactions and biological interactions than would be possible with either functionality alone.
The classification of this compound within medicinal chemistry frameworks reveals its potential as a versatile pharmacological tool. Benzoxazolone derivatives have been extensively studied for their capacity to serve as bioisosteres for various functional groups, particularly phenolic and catecholic moieties that are common in natural products and pharmaceutical agents. The aminopropyl substitution further enhances this bioisosteric potential by providing a basic center that can engage in ionic interactions with biological targets.
Recent advances in heterocyclic chemistry have emphasized the importance of compounds that can bridge multiple structural classes while maintaining synthetic accessibility. This compound exemplifies this trend, combining the established pharmaceutical relevance of benzoxazolone scaffolds with the synthetic versatility provided by the aminoalkyl functionality. This classification positions the compound as a valuable tool for exploring structure-activity relationships and developing new therapeutic agents based on the benzoxazolone framework.
Properties
IUPAC Name |
3-(3-aminopropyl)-1,3-benzoxazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13;/h1-2,4-5H,3,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZAETKJWKHRCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for Benzoxazolone Derivatives
Benzoxazolones like 3-(3-Amino-propyl)-3H-benzooxazol-2-one are typically synthesized via cyclization of o-aminophenol derivatives or through the transformation of nitroarenes. The pharmacophore benzoxazolone is accessible by:
Preparation from Nitroarenes via N-Alkyl-N-arylhydroxylamines (Mild Method)
A recent mild and regioselective method involves:
- Partial reduction of nitroarenes to arylhydroxylamines.
- Selective N-alkylation to form N-alkyl-N-arylhydroxylamines.
Treatment with trichloroacetyl chloride and triethylamine, leading to a three-step sequence in one pot:
- O-trichloroacetylation,
- N→C ortho trichloroacetoxy shift,
- Cyclization to the benzoxazolone ring.
This method is advantageous due to its mild conditions, tolerance of sensitive groups (esters, amides, cyano, C=C bonds), and good yields at ambient temperature. It is economical and broadly applicable for synthesizing 3-alkylbenzoxazolones, which can be adapted for the 3-(3-amino-propyl) substituent.
Preparation of the 3-Amino-Propyl Side Chain and Hydrochloride Salt Formation
The amino-propyl side chain is typically introduced via alkylation or by reduction of precursor lactams or amides. For example, related compounds like (R)-3-aminopiperidine dihydrochloride are prepared by:
- Reduction of (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride in tetrahydrofuran (THF) at controlled temperatures (around 35–60 °C).
- Isolation of the hydrochloride salt by admixing the free amine with concentrated hydrochloric acid and filtration.
By analogy, the 3-(3-amino-propyl) substituent can be introduced by reductive amination or reduction of corresponding lactam intermediates, followed by salt formation with hydrochloric acid to yield the hydrochloride salt.
Typical Reaction Conditions and Solvents
| Step | Reagents/Conditions | Temperature Range | Solvents | Notes |
|---|---|---|---|---|
| Partial reduction of nitroarene | Reducing agent (e.g., Zn, Fe, or catalytic hydrogenation) | Ambient to mild heating | Ethanol, methanol | Converts nitro to arylhydroxylamine |
| N-Alkylation | Alkyl halides or alkylating agents | 0–50 °C | Methanol, acetonitrile | Selective N-alkylation |
| Trichloroacetylation & cyclization | Trichloroacetyl chloride, triethylamine | Room temperature | Dichloromethane or similar | One-pot three-step sequence |
| Reduction of lactam to amine | Lithium aluminum hydride | 10–60 °C | Tetrahydrofuran | Controlled addition and heating |
| Hydrochloride salt formation | Concentrated HCl | 0–20 °C | Methanol | Precipitation and filtration |
Research Findings on Yields and Purity
- The mild trichloroacetylation/cyclization method typically affords benzoxazolone derivatives in good to excellent yields (generally 70–90%).
- Reduction steps using lithium aluminum hydride are highly efficient for converting lactams to amines with high purity, especially when followed by salt formation and filtration.
- The hydrochloride salt form improves compound stability and facilitates isolation.
Summary Table of Preparation Steps for 3-(3-Amino-propyl)-3H-benzooxazol-2-one Hydrochloride
| Step No. | Reaction Type | Key Reagents/Intermediates | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Partial reduction | Nitroarene → Arylhydroxylamine | Mild reducing agent, RT | Formation of hydroxylamine intermediate |
| 2 | N-Alkylation | Arylhydroxylamine + 3-bromopropylamine or equivalent | 0–50 °C, alkylating agent | Formation of N-alkyl-N-arylhydroxylamine |
| 3 | Cyclization | Trichloroacetyl chloride, triethylamine | Room temperature | Formation of 3-(3-alkyl)-benzoxazolone ring |
| 4 | Reduction of lactam/amide | Lithium aluminum hydride | 10–60 °C, THF | Reduction to amino-propyl benzoxazolone |
| 5 | Hydrochloride salt formation | Concentrated hydrochloric acid | 0–20 °C, methanol | Precipitation of hydrochloride salt |
Notes on Scale-Up and Industrial Preparation
- Large-scale preparation involves careful temperature control during reduction steps to avoid side reactions.
- Use of solvents like methanol and tetrahydrofuran is common, but solvent recovery and environmental considerations are important.
- Filtration and purification steps are critical for obtaining high-purity hydrochloride salt suitable for pharmaceutical use.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. Common oxidants include:
-
Hydrogen peroxide (H₂O₂): Leads to imine or nitroso intermediates at room temperature.
-
Metallic oxidants (e.g., KMnO₄): Results in complete oxidation of the amine to a carboxylic acid under acidic conditions.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Mild oxidation | H₂O₂ (3%, RT) | Imine intermediate | Forms unstable intermediates requiring stabilization. |
| Strong oxidation | KMnO₄ (H₂SO₄, Δ) | 3-(3-Carboxypropyl)-benzoxazolone | Yields confirmed via HPLC-MS. |
Reduction Reactions
The benzoxazolone ring is resistant to reduction, but the amine group participates in reductive alkylation:
-
Sodium borohydride (NaBH₄): Reduces imine bonds without affecting the benzoxazolone ring.
-
Catalytic hydrogenation (H₂/Pd-C): Cleaves C–N bonds in the presence of excess hydrogen .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Imine reduction | NaBH₄ (MeOH, 0°C) | Secondary amine derivative | ~85% |
| Hydrogenolysis | H₂ (1 atm), Pd-C (EtOH) | 3-Propylbenzoxazolone | 78% |
Substitution Reactions
The amine group facilitates nucleophilic substitution:
-
Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines.
-
Acylation: Forms amides with acyl chlorides (e.g., acetyl chloride).
| Reaction Type | Reagents/Conditions | Product | Selectivity |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ (DMF) | 3-(3-Dimethylaminopropyl)-benzoxazolone | >90% |
| Acylation | AcCl, Et₃N (CH₂Cl₂) | 3-(3-Acetamidopropyl)-benzoxazolone | 82% |
Cyclization Reactions
The compound forms heterocyclic derivatives under thermal or acidic conditions:
-
Intramolecular cyclization: With POCl₃, generates fused quinazolinone systems .
-
Cross-coupling: Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives .
Acid/Base Reactivity
The hydrochloride salt dissociates in aqueous solutions:
-
pKa values: Amine group (pKa ≈ 8.2), benzoxazolone ring (pKa ≈ 3.5) .
-
pH-dependent solubility: Insoluble in neutral water but dissolves in acidic (pH < 3) or basic (pH > 10) conditions.
Stability Under Thermal and Light Exposure
-
Thermal decomposition: Begins at 215°C, releasing CO₂ and NH₃ .
-
Photodegradation: UV light (254 nm) induces ring-opening via C–O bond cleavage.
Key Mechanistic Insights
Scientific Research Applications
Biological Activities
Research indicates that 3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride exhibits various biological activities:
- Anticancer Activity : It has been evaluated for its cytotoxic effects against different cancer cell lines, showing potential as a lead compound in cancer therapy. Studies have reported IC50 values indicating significant inhibition of tumor cell proliferation .
- Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrase (CA), with IC50 values ranging from 18.14 to 69.57 µM for different isoenzymes, suggesting its utility in pharmacological research targeting enzyme modulation .
Chemical Research
In synthetic chemistry, it serves as a building block for more complex organic molecules. Its unique structure allows for:
- Modification and Derivatization : The nitrogen atom in the benzooxazole moiety can be functionalized to alter biological activity, making it a "privileged scaffold" in drug design .
Industrial Applications
The compound is also being explored for its potential in material science:
- Polymer Development : Due to its chemical properties, it can be incorporated into polymers to impart specific characteristics such as enhanced thermal stability or mechanical strength.
- Coatings and Adhesives : Its reactivity allows for applications in formulating advanced coatings that require specific adhesion properties.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various benzoxazolone derivatives, including our target compound, on human cancer cell lines. Results indicated that modifications at the amino-propyl group significantly influenced cytotoxicity profiles, leading to the identification of more potent analogs .
- Enzyme Interaction Studies : Research focused on the interaction of this compound with carbonic anhydrase demonstrated that structural variations could lead to enhanced inhibitory effects, providing insights into designing more effective enzyme inhibitors for therapeutic purposes .
Mechanism of Action
The mechanism of action of 3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors with high affinity for the benzooxazole ring and amino-propyl group.
Pathways Involved: It modulates various biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Benzooxazolone Derivatives
3-(2-Amino-ethyl)-3H-benzooxazol-2-one Hydrochloride
- Structural Differences : The ethyl chain (C2) in this analog is shorter than the propyl chain (C3) in the target compound.
- Receptor Binding: Longer alkyl chains can improve van der Waals interactions with hydrophobic binding pockets.
- Synthesis : Likely synthesized via alkylation of benzoxazolone with bromoethylamine hydrochloride, analogous to methods described for benzothiazolone derivatives .
Table 1: Structural Comparison of Benzooxazolone Derivatives
| Compound | Substituent Position | Alkyl Chain Length | Amine Type | Reference |
|---|---|---|---|---|
| Target Compound | 3 | Propyl (C3) | Primary | - |
| 3-(2-Amino-ethyl)-3H-benzooxazol-2-one | 3 | Ethyl (C2) | Primary |
Benzothiazolone Derivatives
6-Acetyl-3-(3-aminopropyl)benzo-[d]thiazol-2(3H)-one
- Core Structure : Benzothiazolone (sulfur atom in place of benzoxazolone’s oxygen).
- Functional Groups: Acetyl group at position 6 and aminopropyl chain at position 3.
- Key Differences: Electronic Effects: Sulfur’s lower electronegativity vs. oxygen alters ring electron density, affecting reactivity and binding.
Table 2: Core Heterocycle Comparison
| Compound | Core Structure | Heteroatoms | Reference |
|---|---|---|---|
| Target Compound | Benzooxazolone | O, N | - |
| 6-Acetyl-benzothiazolone | Benzothiazolone | S, N |
Aminoalkyl-Substituted Heterocycles
3-Dimethylaminopropyl Chloride Hydrochloride
- Structural Focus: Tertiary amine (dimethylamino) vs. primary amine in the target compound.
- Properties :
3-Amino-2-ethoxycarbonylpyrrole Hydrochloride
- Core Structure : Pyrrole ring (5-membered, one nitrogen) vs. benzoxazolone.
- Functional Groups : Ethoxycarbonyl group introduces ester functionality.
- Applications : Ester groups are prone to hydrolysis, limiting stability compared to benzoxazolone derivatives .
Pharmacologically Active Hydrochloride Salts
Benazepril Hydrochloride
- Core Structure: Benzazepinone (7-membered ring with nitrogen).
- Functional Groups : Ethoxycarbonyl and phenylpropyl chains.
- Relevance : Highlights the role of hydrochloride salts in improving solubility and bioavailability, even in structurally distinct compounds .
Biological Activity
3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride is a member of the benzoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an amino propyl group at the 3-position of the benzoxazole structure, potentially enhancing its solubility and bioavailability, as well as its interactions with various biological targets.
The synthesis of 3-(3-Amino-propyl)-3H-benzooxazol-2-one can be achieved through several methods, including the reaction of 2-amino phenol with alkyl halides followed by cyclization under acidic conditions. This synthetic versatility allows for modifications that can tailor the compound's properties for specific biological applications .
Biological Activities
Benzoxazole derivatives, including 3-(3-Amino-propyl)-3H-benzooxazol-2-one, exhibit a range of biological activities:
- Anti-inflammatory : Compounds in this class have shown potential as soluble epoxide hydrolase (sEH) inhibitors, which are relevant in treating conditions like acute pancreatitis by modulating inflammatory responses .
- Cytotoxicity : Research indicates that certain benzoxazolone derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values indicating potent inhibition of cancer cell proliferation .
- Enzyme Inhibition : Studies on related compounds have highlighted their ability to inhibit carbonic anhydrases (CA), which are important targets in cancer and other diseases. The IC50 values for these inhibitors range from 18.14 to 69.57 µM, indicating varying degrees of potency .
The mechanisms underlying the biological activities of 3-(3-Amino-propyl)-3H-benzooxazol-2-one involve:
- Binding Affinity : Interaction studies reveal that this compound can bind to various biological targets, influencing pathways associated with inflammation and cell proliferation .
- Pharmacokinetics : The pharmacokinetic profile of related benzoxazole derivatives suggests favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .
Case Studies
Several studies have explored the biological activity of benzoxazole derivatives:
- Acute Pancreatitis Model : In a murine model, a derivative similar to 3-(3-Amino-propyl)-3H-benzooxazol-2-one exhibited significant efficacy in reducing inflammatory damage associated with acute pancreatitis. This was confirmed through lipidomic analyses that highlighted alterations in eicosanoid levels .
- Cytotoxicity Evaluation : A study assessing the cytotoxic effects of various benzoxazolone derivatives found that certain compounds showed high selectivity and potency against cancer cell lines, suggesting their potential as lead compounds for anticancer drug development .
Comparative Analysis
The following table summarizes key findings related to the biological activity of 3-(3-Amino-propyl)-3H-benzooxazol-2-one compared to other benzoxazole derivatives:
| Compound Name | Biological Activity | IC50/CC50 Values | Notes |
|---|---|---|---|
| 3-(3-Amino-propyl)-3H-benzooxazol-2-one | Anti-inflammatory, cytotoxic | Not specified | Potential sEH inhibitor |
| 6-[3-(4-trifluoromethylphenyl)-2-propenoyl]-3H-benzoxazol-2-one | Cytotoxicity | CC50 = Low (specific value not provided) | Lead compound in cytotoxic studies |
| Various benzoxazole derivatives | CA inhibition | IC50 = 18.14 – 69.57 µM | High flexibility for modifications |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
